molecular formula C25H20Cl2N2O3S B11667456 (5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11667456
M. Wt: 499.4 g/mol
InChI Key: GFXKHUFVVLTWSJ-YDZHTSKRSA-N
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Description

(5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes an anilino group, a thiazol-4-one ring, and a dichlorophenyl group. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazol-4-one Ring: The thiazol-4-one ring is synthesized through the reaction of an appropriate thioamide with a haloketone under basic conditions.

    Introduction of the Anilino Group: The anilino group is introduced via nucleophilic substitution, where an aniline derivative reacts with the thiazol-4-one intermediate.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a Friedel-Crafts alkylation reaction, using a dichlorobenzene derivative and a suitable catalyst.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution Products: Compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

(5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one: Similar structure with a methoxy group instead of an ethoxy group.

    (5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one: Lacks the ethoxy group, leading to different chemical properties.

    (5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione: Contains a thiazolidine-2,4-dione ring instead of a thiazol-4-one ring.

Uniqueness

The uniqueness of (5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups and its resulting chemical and biological properties

Properties

Molecular Formula

C25H20Cl2N2O3S

Molecular Weight

499.4 g/mol

IUPAC Name

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20Cl2N2O3S/c1-2-31-22-12-16(8-11-21(22)32-15-17-9-10-18(26)14-20(17)27)13-23-24(30)29-25(33-23)28-19-6-4-3-5-7-19/h3-14H,2,15H2,1H3,(H,28,29,30)/b23-13+

InChI Key

GFXKHUFVVLTWSJ-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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